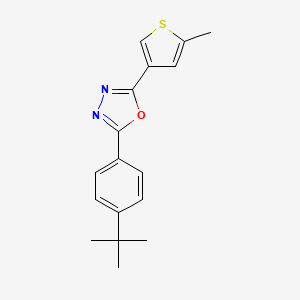![molecular formula C20H21NOS B4667588 2-[4-(dimethylamino)benzylidene]-6-(2-thienylmethylene)cyclohexanone](/img/structure/B4667588.png)
2-[4-(dimethylamino)benzylidene]-6-(2-thienylmethylene)cyclohexanone
Übersicht
Beschreibung
2-[4-(dimethylamino)benzylidene]-6-(2-thienylmethylene)cyclohexanone, also known as Dibenzoylmethane (DBM), is an organic compound with a yellow crystalline appearance. DBM has been studied extensively for its potential use in various scientific applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of DBM is not fully understood, but it is believed to act through multiple pathways. DBM has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. DBM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DBM has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and tumor growth. DBM has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DBM in lab experiments is its low toxicity and high solubility in organic solvents, making it easy to work with. However, one limitation is that DBM can be sensitive to light and air, which can affect its stability and purity.
Zukünftige Richtungen
There are many potential future directions for research on DBM. One area of interest is its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another area of interest is its potential use as a photosensitizer for photodynamic therapy, which involves using light to activate a photosensitizer that selectively kills cancer cells. Additionally, further research is needed to fully understand the mechanism of action of DBM and its potential interactions with other compounds.
Wissenschaftliche Forschungsanwendungen
DBM has been studied for its potential use in various scientific applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as an inhibitor of tumor growth. DBM has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(2E,6E)-2-[[4-(dimethylamino)phenyl]methylidene]-6-(thiophen-2-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NOS/c1-21(2)18-10-8-15(9-11-18)13-16-5-3-6-17(20(16)22)14-19-7-4-12-23-19/h4,7-14H,3,5-6H2,1-2H3/b16-13+,17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISBRVIBVPLGKK-DISAMGIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=CS3)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCC/C(=C\C3=CC=CS3)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4667519.png)
![4-[(2-chloro-5-{[3-(4-morpholinylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine](/img/structure/B4667521.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4667528.png)

![3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde](/img/structure/B4667539.png)

![N-(4-acetylphenyl)-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4667552.png)
![8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4667556.png)

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)propanamide](/img/structure/B4667580.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4667581.png)
![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4667594.png)
![N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4667601.png)